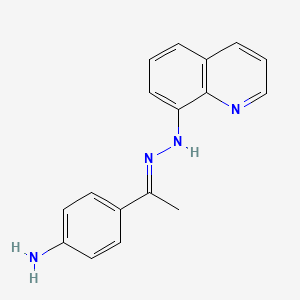

1-(4-aminophenyl)-1-ethanone N-(8-quinolinyl)hydrazone

Description

1-(4-Aminophenyl)-1-ethanone N-(8-quinolinyl)hydrazone is a hydrazone derivative characterized by a 4-aminophenyl group linked via an ethanone hydrazone bridge to an 8-quinolinyl moiety. Hydrazones (R₁R₂C=N–NR₃R₄) are versatile compounds with applications spanning medicinal chemistry, materials science, and coordination chemistry due to their tunable electronic properties and ability to form stable complexes .

Properties

IUPAC Name |

N-[(E)-1-(4-aminophenyl)ethylideneamino]quinolin-8-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4/c1-12(13-7-9-15(18)10-8-13)20-21-16-6-2-4-14-5-3-11-19-17(14)16/h2-11,21H,18H2,1H3/b20-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYPSUYBPAOGKB-UDWIEESQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=CC=CC2=C1N=CC=C2)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=CC=CC2=C1N=CC=C2)/C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901327880 | |

| Record name | N-[(E)-1-(4-aminophenyl)ethylideneamino]quinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821649 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478258-24-1 | |

| Record name | N-[(E)-1-(4-aminophenyl)ethylideneamino]quinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The preparation of 1-(4-aminophenyl)-1-ethanone N-(8-quinolinyl)hydrazone typically involves the reaction of 1-(4-aminophenyl)-1-ethanone with 8-quinolinylhydrazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is purified by recrystallization or chromatography.

Chemical Reactions Analysis

1-(4-aminophenyl)-1-ethanone N-(8-quinolinyl)hydrazone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

In the realm of chemistry, 1-(4-aminophenyl)-1-ethanone N-(8-quinolinyl)hydrazone serves as a building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile compound for researchers.

Biology

The compound has been extensively studied for its biological activities:

- Enzyme Inhibition : It exhibits potential as an enzyme inhibitor, impacting various biochemical pathways. For instance, it has been shown to inhibit specific enzymes involved in metabolic processes, which can be crucial for drug development.

- Anticancer Activity : Preliminary studies indicate that this hydrazone derivative possesses anticancer properties against various cell lines. The presence of both the amino group and the quinoline moiety enhances its interaction with biological targets, potentially inducing apoptosis in cancer cells.

Material Science

In material science, the compound is utilized in developing new materials with specific properties. Its unique structural characteristics allow for modifications that can lead to materials with tailored functionalities.

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of a specific enzyme related to cancer metabolism demonstrated that this compound significantly reduced enzyme activity compared to control groups. This suggests its potential as a therapeutic agent in cancer treatment.

Case Study 2: Anticancer Activity

In vitro tests revealed that this compound exhibited cytotoxic effects against breast cancer cell lines. The mechanism appears to involve the induction of apoptosis via mitochondrial pathways, highlighting its promise as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of 1-(4-aminophenyl)-1-ethanone N-(8-quinolinyl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

- (E)-1-(4-Methylphenyl)ethanone [8-(Trifluoromethyl)quinolin-4-yl]hydrazone (): Structure: Replaces the 4-aminophenyl with a 4-methylphenyl group and introduces a trifluoromethyl group on the quinoline ring. Properties: Exhibits strong intermolecular C–H···F hydrogen bonding, enhancing crystalline stability . Applications: Studied for nonlinear optical activity due to extended conjugation .

- 1-(4-Chlorophenyl)-1-ethanone N-[(E)-1-(4-Chlorophenyl)ethylidene]hydrazone (): Structure: Features dual 4-chlorophenyl groups instead of 4-aminophenyl and quinolinyl. Synthesis: Microwave-assisted reaction with POCl₃, yielding rapid product formation (30 seconds) . Relevance: Highlights the impact of electron-withdrawing substituents (Cl) on reaction kinetics and electronic properties.

Quinolinyl Modifications

- GYKI 52466 and Analogs (): Structure: Benzodiazepine derivatives (e.g., GYKI 53655, GYKI 53405) with 4-aminophenyl and methylenedioxy groups. Activity: Noncompetitive AMPA/kainate receptor antagonists. GYKI 53655 shows IC₅₀ = 1.1 µM (AMPA) and 1.5 µM (kainate), outperforming GYKI 52466 by 8-fold due to 3-N-substitution . Kinetics: Association rates (2.5–2.6 × 10⁵ M⁻¹s⁻¹) and dissociation rates (0.6–2.9 s⁻¹) correlate with substituent-induced affinity changes .

Anticonvulsant Activity

- Phthalazinone Derivatives (): Compound 21 (4-(4-aminophenyl)-2-butylcarbamoyl-6,7-methylenedioxyphthalazin-1(2H)-one) exhibits ED₅₀ = 3.25 µmol/kg in mice, 11× more potent than GYKI 52466 . Comparison: The hydrazone’s planar structure may mimic phthalazinone binding to AMPA receptors, but absence of methylenedioxy groups could reduce potency.

Antitumor Activity

- 2-(4-Aminophenyl)benzothiazoles (): 1a (DF 203): Selective cytotoxicity against MCF-7 and T-47D breast cancer cells (IC₅₀ < 0.1 µM) via metabolic activation to hydroxylated intermediates . Hydrazone Comparison: The quinolinyl hydrazone’s amino group may facilitate similar metabolic activation, but its lack of benzothiazole ring could alter uptake and target specificity.

Physicochemical and Material Properties

Hydrazone Bond Stability ()

Charge Transport in Optoelectronics ()

Biological Activity

1-(4-aminophenyl)-1-ethanone N-(8-quinolinyl)hydrazone is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound is characterized by its unique structure, which combines an amino group with a quinoline moiety, contributing to its diverse biological effects.

- Molecular Formula : C₁₇H₁₆N₄

- Molecular Weight : 276.34 g/mol

- CAS Number : 478258-24-1

The synthesis typically involves the reaction of 1-(4-aminophenyl)-1-ethanone with 8-quinolinylhydrazine under reflux conditions in solvents like ethanol or methanol, followed by purification through recrystallization or chromatography .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has shown cytotoxic effects against various cancer cell lines, including breast, lung, and liver cancers. The mechanism of action is believed to involve apoptosis induction in cancer cells, likely due to its ability to interact with specific molecular targets such as enzymes and receptors .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several human cancer cell lines, revealing a dose-dependent inhibition of cell proliferation. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents like 5-fluorouracil, indicating its potential as a lead compound in cancer therapy .

Antimicrobial Properties

In addition to anticancer activity, this hydrazone has demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of the quinoline structure is thought to enhance its interaction with bacterial membranes, leading to increased permeability and cell death .

The biological activity of this compound can be attributed to its ability to bind to various biological macromolecules. This binding can inhibit enzyme activity or alter receptor functions, thereby influencing cellular pathways involved in cell survival and proliferation.

Comparative Biological Activity Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Amino group instead of hydroxyl group | Anticancer activity against various cell lines |

| 2-Hydroxyphenyl-1-ethanone N-(8-quinolinyl)hydrazone | Hydroxyl group present | Antimicrobial properties |

| 4-Hydroxyacetophenone N-(8-quinolinyl)hydrazone | Different positioning of hydroxyl group | Potential anti-inflammatory effects |

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of hydrazones. For instance, variations in substituents on the phenolic or quinoline rings can significantly impact binding affinity and selectivity towards specific targets .

Q & A

Q. Basic Research Focus

- NMR : Confirm the hydrazone bond (C=N–N) via downfield shifts in NMR (δ 8.5–9.5 ppm for aromatic protons adjacent to the hydrazone group).

- IR : Look for N–H stretches (3200–3400 cm) and C=O absorption (~1680 cm) .

- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]) and fragmentation patterns using high-resolution MS .

Data Contradictions : Cross-validate with X-ray crystallography (if crystalline) or adjust solvent polarity in NMR to resolve tautomeric ambiguities .

How does the molecular conformation influence this compound’s crystallographic packing and intermolecular interactions?

Advanced Research Focus

X-ray diffraction reveals:

- Dihedral angles : The quinoline and phenyl rings form a twisted conformation (e.g., 14.5° dihedral angle in analogous hydrazones), reducing steric hindrance .

- Intermolecular interactions : π–π stacking between quinoline rings (centroid distance 3.7–3.8 Å) and C–H···F contacts stabilize the crystal lattice (Table 1) .

Q. Table 1. Key Crystallographic Parameters

| Parameter | Value (Example) | Method/Reference |

|---|---|---|

| Space group | X-ray diffraction | |

| Unit cell dimensions | SHELXL refinement | |

| π–π stacking distance | 3.509–3.718 Å | Mercury CSD analysis |

What computational methods are suitable for predicting nonlinear optical (NLO) properties of this hydrazone?

Q. Advanced Research Focus

- DFT calculations : Use B3LYP/6-311++G(d,p) to model hyperpolarizability () and dipole moments.

- Structure–activity relationship : Coplanarity of the hydrazone backbone and electron-donating groups (e.g., –NH) enhance intramolecular charge transfer, critical for NLO activity .

- Validation : Compare computed UV-Vis spectra ( ~400 nm) with experimental data to confirm π→π* transitions .

How can researchers address discrepancies in thermal stability data (e.g., TGA vs. DSC)?

Q. Methodological Guidance

- Sample preparation : Ensure identical particle size and drying conditions (e.g., 24h under vacuum) to minimize variability.

- Instrument calibration : Use indium standards for DSC and replicate runs (n ≥ 3).

- Interpretation : Exothermic peaks in DSC (decomposition) should align with TGA mass loss events. Anomalies may indicate polymorphic transitions, as seen in hydrazone derivatives .

What strategies enhance the bioactivity of this hydrazone in antimicrobial or chemosensing applications?

Q. Advanced Research Focus

- Structural modifications : Introduce electron-withdrawing groups (e.g., –CF) to the phenyl ring to improve membrane penetration .

- Metal coordination : Form Cu(II) or Zn(II) complexes to amplify antimicrobial activity via chelation .

- Chemosensing : Functionalize the quinoline moiety with –OH groups for selective Cu detection via fluorescence quenching .

How do solvent polarity and pH affect the tautomeric equilibrium of the hydrazone group?

Q. Methodological Analysis

- UV-Vis titration : Monitor absorbance shifts (e.g., 350→450 nm) in solvents like DMSO (polar) vs. chloroform (nonpolar).

- pH-dependent NMR : In acidic media (pH < 5), the hydrazone exists predominantly in the keto form; neutral/basic conditions favor enol tautomers .

What are the challenges in resolving crystallographic disorder in hydrazone derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.